molecular formula C9H13NO5-2 B1261931 Diethylacetamidomalonate

Diethylacetamidomalonate

Cat. No. B1261931
M. Wt: 215.2 g/mol
InChI Key: JJVPSBMKPFLOJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884113B2

Procedure details

The title compound was prepared from 4-chloro-2-nitrobenzyl chloride and diethylacetamidomalonate according to the procedures described by Davis, A. L.; et al, in Arch. Biochem, Biophys., 102, 48 (1963).
Name
4-chloro-2-nitrobenzyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.C(C(CC)C([NH:18][CH:19](C([O-])=O)[C:20]([O-:22])=[O:21])=O)C>>[NH2:18][CH:19]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11])[C:20]([OH:22])=[O:21]

Inputs

Step One
Name
4-chloro-2-nitrobenzyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(CCl)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)NC(C(=O)[O-])C(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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